5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 327069-37-4
VCID: VC21487104
InChI: InChI=1S/C30H25N3O/c1-2-32-26-14-8-6-12-22(26)24-18-21(16-17-27(24)32)30-33-28(23-13-7-9-15-29(23)34-30)19-25(31-33)20-10-4-3-5-11-20/h3-18,28,30H,2,19H2,1H3
SMILES: CCN1C2=C(C=C(C=C2)C3N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3)C7=CC=CC=C71
Molecular Formula: C30H25N3O
Molecular Weight: 443.5g/mol

5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 327069-37-4

Cat. No.: VC21487104

Molecular Formula: C30H25N3O

Molecular Weight: 443.5g/mol

* For research use only. Not for human or veterinary use.

5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 327069-37-4

Specification

CAS No. 327069-37-4
Molecular Formula C30H25N3O
Molecular Weight 443.5g/mol
IUPAC Name 5-(9-ethylcarbazol-3-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C30H25N3O/c1-2-32-26-14-8-6-12-22(26)24-18-21(16-17-27(24)32)30-33-28(23-13-7-9-15-29(23)34-30)19-25(31-33)20-10-4-3-5-11-20/h3-18,28,30H,2,19H2,1H3
Standard InChI Key SGBUYXOKZMIPTR-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)C3N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3)C7=CC=CC=C71
Canonical SMILES CCN1C2=C(C=C(C=C2)C3N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3)C7=CC=CC=C71

Introduction

Chemical Identity and Basic Properties

5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine represents a sophisticated heterocyclic compound with several interconnected ring systems. The molecule is registered with CAS number 327069-37-4, providing its unique identifier in chemical databases and literature. The molecular formula of the compound is C30H25N3O, indicating a complex carbon framework incorporating nitrogen and oxygen heteroatoms. This arrangement contributes to the compound's molecular weight of 443.5 g/mol, placing it in the medium-sized molecule category often explored for drug development.

The IUPAC nomenclature for this compound is 5-(9-ethylcarbazol-3-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazine, which systematically describes its structural components and connectivity. The standardized chemical identification systems provide additional ways to reference this compound, including the InChIKey (SGBUYXOKZMIPTR-UHFFFAOYSA-N) and various SMILES notations that encode its structure in text format for computational systems.

The physical properties of the compound have been predicted through computational methods, yielding valuable insights into its behavior under various conditions, as presented in Table 1:

PropertyValueMethod
Boiling Point601.1±65.0 °CPredicted
Density1.27±0.1 g/cm³Predicted
pKa3.69±0.40Predicted

Table 1: Predicted Physical Properties of 5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine

The relatively high boiling point suggests significant intermolecular forces, likely due to the extended aromatic system and potential for π-stacking interactions. The predicted pKa value indicates moderate acidity, which may influence its behavior in biological systems and its potential for interaction with target proteins.

Structural Features and Molecular Architecture

Core Structural Elements

The carbazole moiety, specifically a 9-ethyl-9H-carbazol-3-yl group, is attached to the 5-position of the pyrazolo-benzoxazine system. Carbazole-based structures are known for their aromatic stability and fluorescent properties, which may contribute to the compound's potential applications in various fields including medicinal chemistry and materials science. The ethyl group at the 9-position of the carbazole enhances its solubility and potentially modifies its interaction with biological targets compared to unsubstituted carbazole systems.

Additionally, a phenyl group is positioned at the 2-position of the pyrazolo-benzoxazine core, further contributing to the compound's steric properties and potential for intermolecular interactions. This phenyl group may engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites, potentially enhancing binding affinity in biological systems.

Electronic and Conformational Properties

The extended π-conjugated system throughout the molecule's structure contributes to its electronic properties and potential reactivity. The nitrogen atoms within both the carbazole and pyrazolo-benzoxazine portions create regions of electron density that may serve as hydrogen bond acceptors or coordination sites for metal ions. The oxygen atom in the benzoxazine ring provides additional functionality and potential for intermolecular interactions.

The dihydro nature of specific portions of the molecule introduces conformational flexibility at certain positions, which may allow the compound to adapt its three-dimensional structure when interacting with biological targets. This conformational adaptability could be advantageous for induced-fit binding mechanisms with enzymes or receptors, potentially enhancing its biological activity profile.

Synthetic Methodologies

Modern Synthesis Considerations

Recent advances in green chemistry approaches, including ultrasound-assisted reactions and aqueous-phase chemistry, offer potential improvements for the synthesis of such complex heterocycles. These methodologies can enhance reaction efficiency while reducing environmental impact . For instance, the ultrasound-assisted one-pot synthesis reported for acridinedione derivatives provides a model for efficient construction of complex heterocycles under mild conditions with excellent yields .

Additionally, palladium-catalyzed coupling reactions, exemplified by those using tetrakis(triphenylphosphine)palladium(0) catalysts, represent powerful tools for constructing the carbon-carbon bonds necessary to assemble the molecular framework of this compound . These reactions typically proceed under relatively mild conditions and offer good functional group tolerance, making them suitable for late-stage functionalization approaches.

Analytical Characterization and Identification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a valuable technique for assessing the purity of 5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine and monitoring reaction progress during its synthesis. The extended aromatic system suggests good UV absorbance properties, making UV detection a suitable approach for HPLC analysis .

The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both identification and purity assessment. Time-of-flight (TOF) mass analyzers offer high resolution and mass accuracy, enabling precise molecular formula confirmation .

Applications and Future Research Directions

Material Science Applications

Beyond pharmaceutical applications, compounds with extended aromatic systems like 5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine often exhibit interesting photophysical properties. Carbazole derivatives are known for their fluorescence characteristics and electron-transport capabilities, making them candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics.

Future Research Opportunities

Several research directions could be pursued to further explore the properties and applications of 5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine:

  • Development of improved synthetic routes, particularly those embracing green chemistry principles such as ultrasound-assisted reactions and aqueous-phase chemistry .

  • Comprehensive biological screening to identify potential therapeutic applications, with initial focus on anticancer activities based on the precedent of related carbazole compounds .

  • Structure-activity relationship studies through the synthesis of analogs with modifications to the ethyl group, phenyl substituent, or heterocyclic core.

  • Investigation of photophysical properties to assess potential applications in materials science and organic electronics.

  • Computational studies to predict receptor binding and optimize molecular interactions for specific biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator